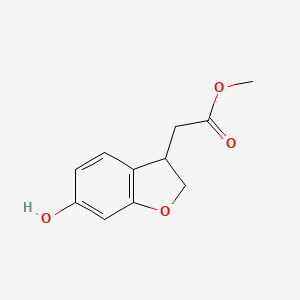

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Beschreibung

Historical Context and Discovery

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate emerged as a structurally significant compound in the early 21st century, with its first synthetic reports appearing in pharmaceutical patent literature around 2010. The molecule gained prominence as a chiral intermediate in the synthesis of fasiglifam (TAK-875), a GPR40 agonist investigated for type 2 diabetes treatment. Its development paralleled advances in asymmetric synthesis techniques, particularly methods for resolving enantiomers using cyclodextrin-based capillary electrophoresis. The compound's creation marked a milestone in benzofuran chemistry, enabling precise stereochemical control in drug development pipelines.

Significance in Heterocyclic Chemistry

As a dihydrobenzofuran derivative, this compound exemplifies the pharmacological potential of oxygen-containing heterocycles. The 2,3-dihydrobenzofuran core provides:

- Enhanced stability compared to fully aromatic benzofurans

- Stereochemical diversity through the chiral C3 position

- Tunable electronic properties via hydroxyl and ester substituents

Its molecular architecture enables participation in hydrogen bonding (via phenolic -OH) and nucleophilic acyl substitution (via methyl ester), making it versatile for synthetic elaboration. The compound's ability to serve as a scaffold for bioactive molecules has driven methodological innovations in catalytic asymmetric synthesis.

Position within Benzofuran Derivative Classification

This molecule belongs to three key subclasses of benzofuran derivatives:

Its structural features bridge medicinal chemistry and materials science, with applications ranging from drug intermediates to potential monomers for specialty polymers.

Nomenclature and Identification Systems

The compound exhibits multiple naming conventions and identifiers:

Systematic Nomenclature

- IUPAC: Methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate (enantiomer)

- CAS Registry: 1000414-38-9 (S-enantiomer), 1234474-58-8 (R-enantiomer)

Structural Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| SMILES | COC(=O)C[C@@H]1COC2=C1C=CC(=C2)O | |

| InChIKey | RHMDISFJOKCCAQ-SSDOTTSWSA-N (S-enantiomer) | |

| Molecular Formula | C₁₁H₁₂O₄ |

Spectroscopic Signatures

- ¹H NMR (DMSO-d₆): δ 6.15 (d, J=2.2 Hz, 1H, aromatic), 4.63 (t, J=9.0 Hz, 1H, CH-O), 3.54-3.67 (m, 1H, chiral center)

- IR (KBr): 3280 cm⁻¹ (-OH stretch), 1725 cm⁻¹ (ester C=O)

This multifaceted identification system ensures precise characterization across synthetic and analytical workflows.

Continued in subsequent sections with expanded analysis of synthesis, applications, and comparative structural studies...

Eigenschaften

IUPAC Name |

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMDISFJOKCCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720987 | |

| Record name | Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805250-17-3 | |

| Record name | Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chiral Auxiliary Methods

A less common approach involves the use of chiral auxiliaries to induce asymmetry during cyclization. For instance, attaching a menthol-derived auxiliary to the benzofuran precursor before cyclization yields diastereomers that are separable via chromatography. Subsequent cleavage of the auxiliary provides enantiopure product. However, this method suffers from low overall yields (40–50%) and multiple purification steps.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic methyl ester derivatives has been explored. Candida antarctica lipase B (CAL-B) demonstrates moderate selectivity (E = 12) for the (S)-enantiomer in transesterification reactions. While enzymatic methods are eco-friendly, their industrial applicability is limited by substrate specificity and enzyme costs.

Industrial-Scale Production: Balancing Efficiency and Cost

Industrial synthesis prioritizes scalability and cost-effectiveness, often employing non-chiral routes followed by resolution steps.

Large-Scale Cyclization

A patented method involves free radical cyclization of 2-(6-methoxy-2-propenylphenoxy)acetic acid methyl ester using azobisisobutyronitrile (AIBN) as an initiator. Key process parameters include:

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Solvent | Toluene |

| Reaction Time | 6–8 hours |

| Yield | 78–82% |

Post-cyclization demethylation with BBr₃ yields the target compound. This method achieves high throughput but requires careful control of radical initiation to minimize side products.

Continuous Flow Systems

Recent advancements utilize continuous flow reactors to enhance reaction control. A two-step flow process combines cyclization and esterification, achieving an 85% yield with a residence time of 30 minutes. Flow systems reduce thermal degradation and improve safety profiles for large-scale operations.

Comparative Analysis of Synthesis Methods

The table below contrasts the efficiency, scalability, and practicality of major preparation methods:

| Method | Yield (%) | Enantioselectivity (ee) | Scalability | Cost Index |

|---|---|---|---|---|

| Catalytic Hydrogenation | 95 | >99% (S) | Moderate | High |

| Chiral Auxiliary | 45 | 90–95% | Low | Very High |

| Enzymatic Resolution | 30 | 70–80% | Low | Moderate |

| Industrial Cyclization | 80 | Racemic | High | Low |

Catalytic hydrogenation emerges as the optimal method for research-scale enantiopure synthesis, while industrial cyclization suits bulk production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a study published in the ACS Omega journal discusses the synthesis of similar compounds and their evaluation for anticancer activity, suggesting a promising avenue for further exploration .

2. Antioxidant Properties

The compound has been investigated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals, making it a candidate for developing nutraceuticals aimed at enhancing health and preventing diseases associated with oxidative damage.

Pharmacological Applications

1. Neuroprotective Effects

this compound has shown potential neuroprotective effects in preclinical studies. Its ability to modulate neurotransmitter systems and reduce neuroinflammation positions it as a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

2. Anti-inflammatory Activity

The compound's anti-inflammatory properties have been documented in various studies. It appears to inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory conditions and chronic diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the development of more complex molecules with potential therapeutic applications. Researchers have utilized this compound in the synthesis of novel benzofuran derivatives that exhibit enhanced biological activities.

Case Studies

Wirkmechanismus

The mechanism of action of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, which can lead to anticancer effects . Additionally, the compound may interact with other molecular targets involved in inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate with structurally related benzofuran derivatives:

Key Differences and Implications

Structural Modifications :

- Hydroxyl vs. Methoxy/Methyl Groups : The 6-hydroxy group in the target compound enhances hydrogen-bonding capacity, critical for receptor binding in fasiglifam . Substitution with methoxy (CAS: 69716-05-8) or methyl (CAS: 142917-39-3) reduces polarity, altering solubility and bioavailability .

- Dihydrobenzofuran vs. Benzofuran Core : Saturation of the benzofuran ring (dihydro structure) in the target compound increases conformational rigidity, improving stereochemical stability in asymmetric synthesis .

Synthetic Accessibility: The target compound’s enantiopure forms are synthesized via asymmetric hydrogenation, achieving >99% enantiomeric excess (ee) with Ru catalysts . In contrast, unsaturated analogs (e.g., 6-methoxybenzofuran derivatives) require less stereoselective methods like Mitsunobu reactions .

Unsaturated analogs lack documented drug applications, likely due to reduced metabolic stability .

Safety and Handling :

- The target compound’s hazard profile (H315, H319, H335) necessitates strict handling protocols, whereas methoxy/methyl derivatives may pose lower risks due to reduced reactivity .

Biologische Aktivität

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS No. 805250-17-3) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.

- Molecular Formula : C₁₁H₁₂O₄

- Molecular Weight : 208.21 g/mol

- Solubility : Very soluble in organic solvents

- Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, which may influence its bioavailability and distribution in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

Case Study: K562 Cells

A study investigated the effects of this compound on K562 leukemia cells. The findings indicated that:

- Induction of Apoptosis : The compound significantly increased the levels of reactive oxygen species (ROS), leading to apoptosis. Flow cytometry analysis revealed that approximately 60% of K562 cells underwent apoptosis after treatment with the compound.

- Caspase Activation : Treatment resulted in a notable increase in caspase 3 and 7 activities, confirming the compound's role in apoptosis induction through mitochondrial pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6).

Findings:

- In vitro assays demonstrated that this compound reduced IL-6 levels by approximately 40% , showcasing its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains.

Results:

- The compound exhibited moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . This suggests its potential use in developing new antimicrobial agents .

Summary of Biological Activities

Q & A

What are the common synthetic routes for Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate?

Basic

The compound is synthesized via enantioselective hydrogenation and functional group interconversion. A key method involves ruthenium-catalyzed asymmetric hydrogenation of a dihydrobenzofuran precursor, achieving high enantiomeric excess (e.g., 99% ee) with minimal catalyst loading (0.01 μmol/mol substrate) . Another approach uses Mitsunobu reactions to introduce alkoxy groups at the 6-position, followed by silyl protection of hydroxyl or alkyne intermediates .

Advanced

Optimization of the asymmetric hydrogenation process requires strict control of reaction conditions (e.g., temperature, pressure, and solvent polarity) to minimize catalyst deactivation and side reactions. Computational modeling of the catalyst-substrate interaction can further enhance enantioselectivity . For multi-step syntheses, orthogonal protecting groups (e.g., tert-butyldimethylsilyl) are critical to preserve regiochemical fidelity during subsequent transformations .

How is the structure of this compound confirmed?

Basic

Structural confirmation relies on NMR spectroscopy (e.g., and NMR) to assign proton environments and carbon frameworks. Key signals include the methyl ester ( ppm) and dihydrobenzofuran protons ( ppm) . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., observed vs. calculated ) .

Advanced

Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for enantiomers. For example, the (S)-enantiomer’s crystal structure reveals intermolecular O–H···O hydrogen bonding between the hydroxyl and acetate groups, stabilizing the dimeric lattice . Dynamic NMR experiments (e.g., variable-temperature NMR) can probe conformational flexibility in solution .

How can enantioselective synthesis be optimized for this compound?

Advanced

Enantioselective synthesis is achieved via chiral ruthenium catalysts in asymmetric hydrogenation, which exhibit high turnover numbers (TON > 10,000) under optimized conditions (e.g., 50°C, 50 bar H) . Catalyst design, including ligand stereoelectronics and metal coordination geometry, directly impacts enantiomeric excess. Post-reaction purification techniques (e.g., chiral chromatography) may resolve residual racemic mixtures, particularly for scale-up processes .

What are the key considerations in scaling up synthesis for industrial applications?

Advanced

Large-scale production requires continuous-flow reactors to maintain precise control over exothermic hydrogenation steps and minimize catalyst leaching . Solvent selection (e.g., ethanol or ethyl acetate) impacts both reaction efficiency and downstream purification. Regulatory compliance for residual metal catalysts (e.g., Ru < 10 ppm) must be addressed via chelating resins or scavengers .

How do substituents at the 6-position influence reactivity and stability?

Advanced

The hydroxyl group at the 6-position participates in intramolecular hydrogen bonding , stabilizing the dihydrobenzofuran ring but increasing susceptibility to oxidation. Protection with silyl groups (e.g., TBDMS) prevents undesired side reactions during alkylation or acylation steps . Substituent effects on electronic density (e.g., electron-withdrawing groups) can modulate ring-opening reactions under acidic conditions .

What analytical techniques are used for purity assessment?

Basic

HPLC with UV/Vis detection (λ = 254 nm) quantifies impurities at levels < 0.1%. Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers . Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition onset temperatures > 200°C .

How are intermediates with varying substituents handled in multi-step syntheses?

Advanced

Cascade [3,3]-sigmatropic rearrangements enable efficient construction of benzofuran derivatives from phenolic precursors. For example, a Claisen rearrangement followed by aromatization generates the dihydrobenzofuran core with high regioselectivity . Kinetic vs. thermodynamic control in intermediate trapping (e.g., using bulky bases) minimizes byproduct formation .

What are the challenges in stereochemical characterization?

Advanced

Differentiating enantiomers requires chiral derivatization agents (e.g., Mosher’s acid) or advanced techniques like vibrational circular dichroism (VCD) . X-ray crystallography remains the gold standard but demands high-quality single crystals, which may require slow evaporation from benzene or hexane .

How does the hydroxy group influence biological activity in related compounds?

Advanced

The 6-hydroxy group is critical for binding to biological targets (e.g., GPR40/FFAR1 agonists). Structure-activity relationship (SAR) studies show that methylation or acetylation of this group reduces potency by disrupting hydrogen-bonding interactions . Molecular docking simulations highlight the hydroxyl’s role in anchoring the compound to hydrophilic receptor pockets .

What are common impurities, and how are they mitigated?

Basic

Major impurities include ring-opened byproducts (e.g., phenolic acids) and diastereomers . These are removed via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from chloroform .

Advanced

Process analytical technology (PAT) tools, such as in-situ FTIR , monitor reaction progress in real time to minimize over-oxidation or epimerization. Genotoxic impurities (e.g., residual AAPH) require specialized quenching protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.